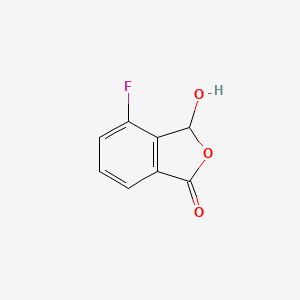

4-Fluoro-3-hydroxyisobenzofuran-1(3H)-one

Beschreibung

Significance of the Isobenzofuran-1(3H)-one Core in Organic Synthesis and Medicinal Chemistry

The isobenzofuran-1(3H)-one skeleton, commonly known as a phthalide (B148349), is a privileged scaffold found in numerous naturally occurring and synthetic compounds. nih.govresearchgate.net This structural motif is a γ-lactone fused to a benzene (B151609) ring. researchgate.net Its importance in medicinal chemistry is underscored by the diverse biological activities exhibited by its derivatives, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties. ontosight.ainih.gov Phthalides are recognized for their role in the treatment of circulatory and heart-related diseases. imjst.org

In the realm of organic synthesis, the phthalide framework serves as a versatile building block. researchgate.net The lactone ring is susceptible to nucleophilic attack, providing a handle for a wide array of chemical transformations. This reactivity allows for the construction of more complex molecular architectures, making phthalides valuable intermediates in the total synthesis of natural products and the development of novel therapeutic agents. semanticscholar.org Their utility extends to being precursors for compounds like anthracyclinones and anthraquinone (B42736) derivatives, which themselves have a broad spectrum of biological activities. imjst.org

The Strategic Role of Fluorine Substitution in Phthalide Derivatives for Modulating Reactivity and Biological Activity

The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance a compound's pharmacological profile. researchgate.netnih.gov The presence of a fluorine atom can profoundly influence a molecule's physical, chemical, and biological properties. tandfonline.com Fluorine's high electronegativity and small van der Waals radius allow it to act as a bioisostere for a hydrogen atom, yet it can lead to significant changes in molecular conformation, pKa, and metabolic stability. nih.govnih.gov

In the context of phthalide derivatives, fluorine substitution can modulate the reactivity of the lactone ring and influence the compound's interaction with biological targets. nih.gov The electron-withdrawing nature of fluorine can impact the electrophilicity of the carbonyl carbon, altering its susceptibility to nucleophilic attack. Furthermore, the introduction of a C-F bond can block sites of metabolic oxidation, thereby increasing the compound's in vivo half-life. nih.gov This strategic placement of fluorine can lead to derivatives with improved potency, selectivity, and pharmacokinetic properties. mdpi.com A number of fluorinated organic compounds have demonstrated antimicrobial and antitumor activities. tandfonline.com

Historical Context and Evolution of Research on 3-Hydroxyisobenzofuran-1(3H)-one Analogues

Research into 3-hydroxyisobenzofuran-1(3H)-one, also known as 3-hydroxyphthalide, and its analogues has a rich history rooted in the exploration of natural products and the development of synthetic methodologies. nih.gov These compounds exist in equilibrium with their open-chain tautomer, 2-formylbenzoic acid. This tautomeric relationship is a key feature of their chemistry, influencing their reactivity and synthetic applications.

Historically, the synthesis of functionalized hydroxyphthalides has been an area of active investigation, with methods such as the Diels-Alder reaction being employed to construct the core structure. acs.orgacs.org The 3-hydroxy group provides a reactive site for further functionalization, allowing for the synthesis of a diverse library of derivatives. imjst.orgnih.gov Over the years, research has expanded to explore the biological potential of these analogues, leading to the discovery of compounds with a wide range of activities, including antidepressant and antiproliferative effects. nih.govnih.gov The evolution of this research has laid the groundwork for investigating more complex derivatives, such as those incorporating fluorine atoms.

Research Gaps and Future Directions in the Study of 4-Fluoro-3-hydroxyisobenzofuran-1(3H)-one

Despite the extensive research on phthalides and the strategic use of fluorine in medicinal chemistry, specific studies on 4-Fluoro-3-hydroxyisobenzofuran-1(3H)-one are notably scarce in the current scientific literature. This represents a significant research gap and, concurrently, a promising area for future investigation. The unique positioning of the fluorine atom at the 4-position of the phthalide ring is expected to impart distinct electronic and steric properties that have yet to be fully explored.

Future research should focus on several key areas:

Development of efficient and stereoselective synthetic routes to access 4-Fluoro-3-hydroxyisobenzofuran-1(3H)-one and its derivatives.

Thorough investigation of its chemical reactivity , particularly the influence of the fluorine atom on the stability and reactions of the 3-hydroxyl group and the lactone ring.

Comprehensive evaluation of its biological activities across a range of therapeutic areas, including oncology, infectious diseases, and neurology, to uncover its potential as a lead compound for drug discovery.

Computational and mechanistic studies to understand the structure-activity relationships and the specific interactions of the fluorine atom with biological targets.

Addressing these research gaps will be crucial in unlocking the full potential of 4-Fluoro-3-hydroxyisobenzofuran-1(3H)-one and expanding the chemical space of medicinally relevant fluorinated phthalides.

Data Tables

Due to the limited specific research on 4-Fluoro-3-hydroxyisobenzofuran-1(3H)-one, the following tables provide representative data for the parent compound, 3-Hydroxyisobenzofuran-1(3H)-one, to offer a comparative context.

Table 1: Physicochemical Properties of 3-Hydroxyisobenzofuran-1(3H)-one

| Property | Value | Source |

| Molecular Formula | C₈H₆O₃ | nih.gov |

| Molecular Weight | 150.13 g/mol | nih.gov |

| Appearance | White to Almost white powder to crystal | |

| Melting Point | 98.0 to 102.0 °C | |

| Solubility | Soluble in Methanol (B129727) |

Table 2: Spectroscopic Data for 3-Hydroxyisobenzofuran-1(3H)-one

| Spectroscopy Type | Key Signals / Features | Source |

| ¹³C NMR | Spectra available in spectral databases. | nih.gov |

| GC-MS | Spectra available in spectral databases. | nih.gov |

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-fluoro-3-hydroxy-3H-2-benzofuran-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5FO3/c9-5-3-1-2-4-6(5)8(11)12-7(4)10/h1-3,8,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDEZGLPDQDKMSC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(OC2=O)O)C(=C1)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Sophisticated Synthetic Methodologies for 4 Fluoro 3 Hydroxyisobenzofuran 1 3h One and Its Analogues

General Synthetic Routes to the Isobenzofuran-1(3H)-one Scaffold

The construction of the fundamental isobenzofuran-1(3H)-one ring system can be achieved through a variety of synthetic approaches, starting from readily available benzoic acid derivatives.

One common strategy involves the conversion of o-alkylbenzoic acids into the corresponding phthalides. A convenient one-step method utilizes an oxidizing agent system of NaBrO₃/NaHSO₃ in a two-phase system to directly cyclize a range of o-alkylbenzoic acids into their respective phthalide (B148349) derivatives. nih.gov Another approach begins with 2-methylbenzoic acid, which can undergo esterification, free-radical bromination with N-bromosuccinimide (NBS), and subsequent reactions to form a Wittig reagent. This intermediate can then be converted to a 2-vinylbenzoic acid derivative, which undergoes cyclization with iodine or NBS to yield a 3-halomethylphthalide, a versatile precursor to other 3-substituted analogues. sioc-journal.cn

Transition metal-catalyzed reactions have also emerged as powerful tools for phthalide synthesis. For instance, rhodium(III)-catalyzed C–H bond activation and annulative coupling of benzoic acids with alkenes provide a direct route to 3-substituted phthalides. nih.govnih.gov Similarly, ruthenium(II)-catalyzed C-H activation can achieve the annulation of benzoic acids with partners like vinyl sulfones. nih.gov These methods offer high atom economy by utilizing unfunctionalized starting materials. nih.gov

Regioselective Functionalization Approaches for Hydroxyl Group Introduction at C-3

The introduction of a hydroxyl group at the C-3 position of the isobenzofuran-1(3H)-one core is pivotal for accessing the target compound and its analogues. The compound 3-hydroxyisobenzofuran-1(3H)-one is the cyclic lactol tautomer of 2-formylbenzoic acid (also known as o-phthalaldehydic acid). nih.gov This equilibrium is central to many synthetic strategies.

Direct synthesis from 2-formylbenzoic acid is a primary route. For example, its reaction with various primary heterocyclic amines in refluxing methanol (B129727) leads to the formation of 3-substituted amino-isobenzofuran-1(3H)-one derivatives, demonstrating the accessibility of the C-3 position for nucleophilic attack. imjst.org More broadly, 2-acylbenzoic acids are versatile precursors for a wide array of heterocyclic compounds, including phthalides. researchgate.net The cyclization of 2-acylbenzoic acids can be mediated by various catalysts to form 3-substituted phthalides, where the substituent at C-3 is derived from the acyl group. researchgate.net For the direct synthesis of 3-hydroxyphthalides, the reduction of the ketone function in 2-acylbenzoic acids, followed by in-situ lactonization, is an effective strategy.

| Precursor | Reagent/Condition | Product | Reference |

| 2-Formylbenzoic acid | Nucleophilic addition (e.g., with amines) | 3-Substituted Isobenzofuran-1(3H)-ones | imjst.org |

| 2-Acylbenzoic acids | Reduction followed by lactonization | 3-Hydroxy-3-alkyl/aryl-isobenzofuran-1(3H)-ones | researchgate.net |

| 2-Alkylbenzoic acids | NaBrO₃/NaHSO₃ | 3-Unsubstituted or substituted phthalides | nih.gov |

Targeted Strategies for the Introduction of a Fluorine Atom at the C-4 Position

Introducing a fluorine atom regioselectively at the C-4 position of the phthalide scaffold presents a significant synthetic challenge. Direct fluorination of the pre-formed phthalide ring is often difficult due to issues with regioselectivity. Therefore, the most viable strategies involve the synthesis of a pre-fluorinated precursor which is then cyclized to form the desired 4-fluorophthalide.

A key intermediate for this approach is 4-fluorophthalic anhydride (B1165640). This compound can be synthesized by reacting 4-nitrophthalic anhydride with potassium fluoride (B91410), where the nitro group is displaced by fluoride. google.com The reaction can be conducted in a solvent such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) with a crown ether to improve reaction rates. google.com Once obtained, the 4-fluorophthalic anhydride can be selectively reduced to afford the desired 4-fluoroisobenzofuran-1(3H)-one scaffold.

Alternatively, starting with 3-fluorophthalic acid, a commercially available reagent, one could theoretically perform a regioselective reduction of the carboxylic acid group at the C-2 position to a hydroxymethyl group, followed by spontaneous or acid-catalyzed lactonization. sigmaaldrich.com However, controlling the regioselectivity of this reduction in the presence of two carboxylic acid groups can be complex.

Another advanced strategy involves the direct C-H fluorination of benzoic acid derivatives, although achieving the specific C-4 fluorination can be challenging and often requires specialized directing groups to control the regioselectivity of the fluorinating agent. researchgate.net Photoinduced decarboxylative fluorination of benzoic acids using copper catalysis is another modern approach, though its application to achieve the specific substitution pattern required here would need further investigation. nih.govacs.org

Table of Synthetic Precursors for 4-Fluorophthalide Synthesis

| Precursor | Synthetic Transformation | Target Intermediate | Reference |

| 4-Nitrophthalic Anhydride | Nucleophilic Aromatic Substitution with KF | 4-Fluorophthalic Anhydride | google.com |

| 3-Fluorophthalic Acid | Regioselective reduction/lactonization | 4-Fluoroisobenzofuran-1(3H)-one | sigmaaldrich.com |

| Substituted Benzoic Acid | Directed C-H Fluorination | 3-Fluoro-6-substituted Benzoic Acid | researchgate.net |

Catalytic Synthesis of 4-Fluoro-3-hydroxyisobenzofuran-1(3H)-one and Related Derivatives

Catalysis offers efficient, selective, and sustainable pathways for the synthesis of complex molecules like phthalides. Both metal-based and organocatalytic systems have been extensively developed for this purpose.

Transition metals play a pivotal role in modern phthalide synthesis, primarily through C–H activation and annulation reactions. sigmaaldrich.com

Rhodium (Rh): Cationic rhodium complexes are effective catalysts for the coupling of benzoic acids and alkenes to afford 3-substituted phthalides. nih.gov A notable strategy involves the Rh(III)-catalyzed C–H bond activation of benzimidates and their subsequent addition to aldehydes, which, after intramolecular capture, yields phthalides. nih.gov This method is compatible with a broad range of functional groups, including fluoro substituents on the aldehyde partner. nih.gov

Ruthenium (Ru): Ruthenium(II) complexes, often assisted by a weak carboxylate directing group, can catalyze the ortho-C–H activation of benzoic acids and their annulation with coupling partners like electrophilic alkenes. researchgate.net For example, the reaction of benzoic acids with acrylonitriles or acrylic esters in the presence of a [RuCl₂(p-cymene)]₂ catalyst yields 3-alkyl phthalides. researchgate.net

Palladium (Pd): Palladium catalysis is widely used in coupling reactions. For phthalide synthesis, methods include the palladium-catalyzed arylation of aldehydes with organoboronic acids, followed by lactonization. beilstein-journals.org

Organocatalysis provides a metal-free alternative for synthesizing phthalides, often with high enantioselectivity. google.com Chiral l-prolinamide (B555322) has been identified as an effective catalyst for the asymmetric aldol-lactonization reaction between 2-formylbenzoic esters and ketones or aldehydes. google.comsioc-journal.cn This process constructs the enantioenriched phthalide scaffold under mild conditions. google.com The addition of an acid additive like benzoic acid can significantly improve reaction efficiency, allowing for lower catalyst loadings. sioc-journal.cn L-proline itself can catalyze the benzannulation of α,β-unsaturated aldehydes with maleimides to produce phthalimide (B116566) derivatives, showcasing the power of aminocatalysis in building the core aromatic structure.

The synthesis of enantiomerically pure chiral phthalides is of great importance, as the stereocenter at the C-3 position is often crucial for biological activity. researchgate.net

Catalytic asymmetric reduction of 2-acylarylcarboxylates is a highly efficient strategy. The use of a Ru(II) complex with a chiral diamine ligand (e.g., TsDA PEN) for asymmetric transfer hydrogenation (ATH) in an aqueous medium can produce chiral 3-substituted phthalides with high enantiomeric excess (ee). researchgate.net The reaction proceeds via reduction of the ketone followed by a spontaneous in-situ lactonization. researchgate.net

Organocatalytic methods also feature prominently in asymmetric synthesis. As mentioned, chiral prolinamide derivatives catalyze highly enantioselective aldol-lactonization reactions to produce optically active 3-substituted phthalides. google.com Another powerful technique is the dynamic kinetic resolution (DKR) of racemic 3-hydroxyphthalides. Chiral isothioureas and chiral bicyclic imidazoles have been employed as organocatalysts for the acylative DKR of 3-hydroxyphthalides, yielding chiral phthalidyl esters with excellent enantioselectivities. imjst.org

Table of Catalytic Systems in Phthalide Synthesis

| Catalyst Type | Catalyst Example | Reaction Type | Key Feature | Reference |

| Transition Metal | [Cp*RhCl₂]₂/AgSbF₆ | C-H Activation/Annulation | Broad functional group tolerance | nih.gov |

| Transition Metal | [RuCl₂(p-cymene)]₂ | C-H Activation/Annulation | Heck-type ortho-alkenylation | researchgate.net |

| Organocatalyst | l-prolinamide alcohol | Aldol-Lactonization | High enantioselectivity | google.comsioc-journal.cn |

| Chiral Catalyst | Ru(II)/TsDA PEN | Asymmetric Transfer Hydrogenation | Access to enantiopure phthalides | researchgate.net |

| Chiral Catalyst | Chiral Isothiourea | Dynamic Kinetic Resolution | Synthesis of chiral phthalidyl esters | imjst.org |

Stereoselective and Asymmetric Synthesis of Chiral 3-Hydroxyisobenzofuran-1(3H)-one Derivatives

The creation of chiral 3-substituted and 3,3-disubstituted phthalides in an enantiomerically pure form is a key objective in modern organic synthesis, as the biological activity of these molecules is often dependent on their absolute stereochemistry. To this end, various stereoselective and asymmetric synthetic methods have been developed.

Asymmetric Allylation Reactions of 3-Hydroxyisobenzofuran-1(3H)-ones

Asymmetric allylation represents a powerful tool for the formation of carbon-carbon bonds with concomitant installation of a chiral center. In the context of 3-hydroxyisobenzofuran-1(3H)-ones, which exist in equilibrium with their open-chain 2-formylbenzoic acid form, the cyclic hemiacetal (lactol) functionality is a key reactive handle. While direct asymmetric allylation of 3-hydroxyisobenzofuran-1(3H)-ones is not extensively documented, analogous transformations with other cyclic hemiacetals and aldehydes provide a conceptual framework for this approach.

The Keck asymmetric allylation, for instance, employs a chiral titanium-BINOL complex to catalyze the enantioselective addition of an allyl stannane (B1208499) to an aldehyde. wikipedia.org This method, and others like it, could potentially be adapted for the allylation of the aldehyde form of 3-hydroxyisobenzofuran-1(3H)-ones, thereby generating chiral homoallylic alcohol intermediates that can subsequently cyclize to the desired 3-allylphthalides.

Furthermore, the enantioselective allylation of lactols themselves has been explored. researchgate.net These reactions often proceed via the activation of the lactol with a Lewis acid, followed by the addition of an allyl nucleophile. The stereochemical outcome is dictated by the chiral catalyst or auxiliary employed. A chromium-catalyzed enantioselective Nozaki–Hiyama–Kishi allylation of substituted (2-ethoxycarbonyl)benzaldehydes, followed by lactonization, has been shown to produce phthalides with excellent enantioselectivity. researchgate.net This two-step sequence highlights a viable strategy for accessing chiral 3-allylphthalides.

The development of a direct, catalytic asymmetric allylation of 3-hydroxyisobenzofuran-1(3H)-ones remains a desirable goal. Success in this area would provide a more atom-economical and efficient route to these valuable chiral building blocks.

Chemoenzymatic Synthetic Pathways to Enantiopure Phthalides

Chemoenzymatic synthesis, which combines the selectivity of biocatalysts with the versatility of chemical transformations, offers an environmentally benign and highly efficient route to enantiopure compounds. mdpi.com This approach has been successfully applied to the synthesis of chiral phthalides.

A key strategy involves the enzymatic resolution of racemic intermediates or the asymmetric enzymatic transformation of prochiral substrates. For example, lipases are commonly employed for the kinetic resolution of racemic alcohols or esters. In the context of phthalide synthesis, a racemic 3-hydroxy- or 3-carboxy-substituted phthalide could be subjected to lipase-catalyzed acylation or esterification, respectively, to selectively afford one enantiomer of the derivatized product, leaving the other enantiomer of the starting material unreacted.

A notable example is the straightforward synthesis of (S)-3-methylphthalides, where the key asymmetric step is the bioreduction of 2-acetylbenzonitriles. This reaction, catalyzed by baker's yeast, proceeds with high stereoselectivity. Subsequent acid-catalyzed cyclization of the resulting chiral secondary alcohol affords the enantiopure (S)-3-methylphthalide in good yield.

The integration of enzymatic reactions into multi-step synthetic sequences, often referred to as chemoenzymatic cascades, is a particularly powerful approach. core.ac.uk For instance, a one-pot ene reductase/imine reductase cascade has been used to convert α,β-unsaturated aldehydes into chiral amines with excellent enantioselectivity, which can then be further elaborated into more complex chiral molecules. rsc.org Similar bienzymatic cascades could be envisioned for the synthesis of chiral phthalide precursors.

The continuous development of novel enzymes and the optimization of reaction conditions are expanding the scope of chemoenzymatic methods, making them an increasingly attractive strategy for the sustainable production of enantiopure phthalides.

Cascade and Tandem Reaction Sequences for Advanced Phthalide Frameworks

Cascade and tandem reactions, where multiple bond-forming events occur in a single pot without the isolation of intermediates, offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. acs.org Several elegant cascade strategies have been developed for the construction of advanced phthalide frameworks.

One such approach involves a rhodium(III)-catalyzed C-H bond activation and addition of benzimidates to aldehydes. This reaction proceeds via a cascade of C-H activation, addition to the aldehyde, and subsequent cyclization to afford 3-substituted phthalides in a single step. The reaction exhibits broad substrate scope with respect to both the benzimidate and the aldehyde, tolerating a wide range of functional groups.

A selection of 3-aryl phthalides synthesized via this Rh(III)-catalyzed cascade reaction is presented in the table below, illustrating the versatility of this methodology.

| Entry | Benzimidate Substituent (R¹) | Aldehyde Substituent (R²) | Product | Yield (%) |

| 1 | H | 4-Cl | 77 | |

| 2 | H | 4-F | 75 | |

| 3 | H | 4-NO₂ | 81 | |

| 4 | H | 4-CO₂Me | 80 | |

| 5 | H | 4-OMe | 65 | |

| 6 | 4-Me | H | 78 | |

| 7 | 4-OMe | H | 82 | |

| 8 | 4-CF₃ | H | 27 |

Another powerful cascade strategy is the ruthenium-catalyzed intermolecular cyclization of aromatic acids with aromatic aldehydes. wikipedia.org This one-pot procedure involves the direct insertion of a C-H bond into the polar C=O bond of the aldehyde, followed by intramolecular nucleophilic substitution to furnish the 3-substituted phthalide. This method is characterized by short reaction times, the use of a relatively inexpensive catalyst, and water as the only theoretical byproduct.

Furthermore, tandem reactions have been employed for the synthesis of 3,3-disubstituted phthalides. A novel asymmetric phase-transfer-catalyzed γ-alkylation of phthalide 3-carboxylic esters has been developed to access 3,3-disubstituted phthalide derivatives bearing a chiral quaternary γ-carbon in good yields and enantioselectivities. acs.org

These examples underscore the power of cascade and tandem reactions to rapidly assemble complex phthalide frameworks from simple starting materials, providing efficient access to a diverse range of analogues for further investigation.

Elucidation of Reaction Mechanisms and Mechanistic Investigations in 4 Fluoro 3 Hydroxyisobenzofuran 1 3h One Synthesis

Detailed Mechanistic Pathways of Key Fluorination Reactions

The introduction of a fluorine atom onto the isobenzofuranone scaffold can be achieved through various fluorination strategies, each with a distinct mechanistic pathway. While direct fluorination of the 3-hydroxyisobenzofuran-1(3H)-one precursor at the 4-position is challenging, analogous fluorination reactions on aromatic systems provide insight into the plausible mechanisms.

Electrophilic Fluorination: In this approach, a source of "F+" is used to attack the electron-rich aromatic ring. Reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor® are commonly employed. nih.gov The reaction likely proceeds through a standard electrophilic aromatic substitution (SEAr) mechanism. The aromatic ring of a suitably protected 3-hydroxyisobenzofuran-1(3H)-one derivative would act as a nucleophile, attacking the electrophilic fluorine atom. This forms a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. Subsequent deprotonation by a weak base regenerates the aromaticity, yielding the 4-fluoro product. The regioselectivity is governed by the electronic effects of the substituents on the benzene (B151609) ring.

Nucleophilic Fluorination: Nucleophilic aromatic substitution (SNAr) offers an alternative pathway, typically requiring a precursor with a good leaving group (e.g., a nitro or halo group) at the 4-position. The reaction is facilitated by the presence of electron-withdrawing groups that activate the ring towards nucleophilic attack. A fluoride (B91410) source, such as potassium fluoride (KF) or tetra-n-butylammonium fluoride (TBAF), attacks the carbon atom bearing the leaving group, forming a Meisenheimer complex. rsc.org This intermediate is a resonance-stabilized carbanion. The subsequent expulsion of the leaving group restores the aromaticity of the ring, resulting in the formation of the 4-fluoro derivative. rsc.org

Radical Fluorination: Recent advancements have introduced radical fluorination methods that operate under mild conditions. nih.gov These reactions often involve the generation of a fluorine radical from reagents like N-fluoro-N-arylsulfonamides (NFASs). nih.gov The mechanism can involve a radical chain process where a fluorine radical is generated and adds to the aromatic ring. nih.gov Alternatively, a photoredox-catalyzed cycle can generate an aryl radical from a suitable precursor, which then reacts with a fluorine source. researchgate.net For instance, a photocatalyst can initiate the formation of a radical which then participates in a cascade cyclization. beilstein-journals.org

A summary of potential fluorination reagents and their mechanistic implications is presented in the table below.

| Fluorination Reagent | Mechanistic Pathway | Key Intermediate |

| N-Fluorobenzenesulfonimide (NFSI) | Electrophilic Aromatic Substitution | Sigma Complex (Arenium Ion) |

| Selectfluor® | Electrophilic Aromatic Substitution / Radical | Sigma Complex / Radical Cation |

| Potassium Fluoride (KF) | Nucleophilic Aromatic Substitution | Meisenheimer Complex |

| N-Fluoro-N-arylsulfonamides (NFASs) | Radical Fluorination | Fluorine Radical |

Investigation of Catalytic Cycles and Intermediates in Phthalide (B148349) Formation

The formation of the phthalide (isobenzofuranone) core is often accomplished through transition metal-catalyzed reactions. These processes typically involve intricate catalytic cycles with various intermediates. Palladium and rhodium-based catalysts are frequently utilized for the synthesis of phthalide derivatives from benzoic acids or related starting materials. nih.govresearchgate.net

A general catalytic cycle for the rhodium-catalyzed synthesis of phthalides from o-ketobenzaldehydes involves three key steps. nih.gov First, the Rh(I) catalyst undergoes oxidative addition to the aldehyde C-H bond, forming a Rh(III) hydride complex. nih.gov The second step is the insertion of the keto C=O group into the Rh-H bond, which generates an alkoxyrhodium(III) complex. nih.gov Finally, reductive elimination and lactonization occur to afford the phthalide product and regenerate the active Rh(I) catalyst. nih.gov

In palladium-catalyzed syntheses, the mechanism can vary depending on the specific substrates and ligands used. For instance, the cross-coupling of N-substituted phthalimides with aryl halides, catalyzed by Pd(OAc)₂, proceeds through a unique carbonyl replacement mechanism.

The table below outlines the key steps in a generalized transition metal-catalyzed phthalide formation.

| Step | Description | Metal Oxidation State Change (Example: Rh) |

| Oxidative Addition | The metal center inserts into a C-H or C-X bond of the substrate. | Rh(I) → Rh(III) |

| Insertion | A functional group (e.g., C=O) inserts into a metal-hydride or metal-carbon bond. | Rh(III) → Rh(III) |

| Reductive Elimination | Two groups on the metal center couple and are eliminated, forming a new bond and reducing the metal's oxidation state. | Rh(III) → Rh(I) |

| Lactonization | The final intramolecular cyclization to form the lactone ring. | - |

Role of Transition States and Energetics in Determining Reactivity and Selectivity

The outcome of chemical reactions, including their rate and selectivity, is fundamentally governed by the energetics of the transition states along the reaction pathway. beilstein-journals.org Computational methods, such as Density Functional Theory (DFT), have become invaluable tools for elucidating these aspects in complex organic syntheses, including the formation of isobenzofuranones. e3s-conferences.orgacs.org

Transition state calculations can provide crucial information about the feasibility of a proposed reaction mechanism by determining the activation energy barrier. e3s-conferences.org A lower activation energy corresponds to a faster reaction rate. For reactions with multiple possible outcomes, comparing the energies of the respective transition states can predict the major product. e3s-conferences.org

In the context of phthalide synthesis, DFT calculations can be used to model the structures of intermediates and transition states in the catalytic cycle. researchgate.net For example, in a Heck-type reaction for phthalide synthesis, computational analysis can reveal the factors that control regioselectivity and enantioselectivity. researchgate.net The steric and electronic properties of ligands coordinated to the metal catalyst can significantly influence the energy of the transition states, thereby dictating the stereochemical outcome of the reaction.

Computational studies on fluorination reactions have also provided mechanistic insights. For instance, DFT calculations have been used to investigate the decarboxylation transition state in the generation of difluorocarbene from ClCF₂CO₂Na, a process relevant to some fluorination methods. nih.gov

The following table summarizes the key parameters obtained from transition state calculations and their significance.

| Parameter | Significance |

| Activation Energy (ΔG‡) | Determines the reaction rate. A lower value indicates a faster reaction. |

| Reaction Energy (ΔG°) | Determines the thermodynamic feasibility and equilibrium position of a reaction. |

| Transition State Structure | Provides a snapshot of the molecular geometry at the peak of the energy barrier, revealing key bond-forming and bond-breaking events. |

| Distortion-Interaction Analysis | Helps to understand the contributions of substrate distortion and catalyst-substrate interaction to the activation energy. acs.org |

Radical-Mediated Processes in Isobenzofuranone Synthesis

While many syntheses of isobenzofuranones rely on ionic or organometallic pathways, radical-mediated reactions have emerged as powerful alternatives. nih.gov These processes often proceed under mild conditions and can offer unique reactivity and selectivity.

Radical reactions typically involve three stages: initiation, propagation, and termination. In the context of isobenzofuranone synthesis, a radical can be generated on a precursor molecule, which then undergoes an intramolecular cyclization to form the phthalide ring system. For example, a radical cascade reaction of N-arylacrylamides with perfluoroalkyl iodides, initiated by AIBN, involves the addition of a perfluorinated radical to the double bond, followed by intramolecular cyclization of the resulting radical intermediate. beilstein-journals.org

The synthesis of benzofuran (B130515) derivatives, structurally related to isobenzofuranones, can also be achieved through radical reactions. nih.gov For instance, heteroatom anions can act as super-electron-donors (SEDs) to initiate radical reactions for the synthesis of 3-substituted benzofurans. nih.gov

The generation of the initial radical is a critical step. This can be achieved through various methods, including the use of radical initiators like azobisisobutyronitrile (AIBN), photoredox catalysis, or single-electron transfer (SET) from a suitable donor. beilstein-journals.orgmdpi.com

The table below lists common methods for radical generation and their application in organic synthesis.

| Radical Generation Method | Description | Example Application |

| Thermal Initiators (e.g., AIBN) | Homolytic cleavage of a weak bond upon heating to generate radicals. | Radical cascade cyclization of N-arylacrylamides. beilstein-journals.org |

| Photoredox Catalysis | A photocatalyst, upon excitation by light, initiates a single-electron transfer process to generate a radical species. | Radical domino difluoroalkylation/cyclization of N-cyanamide alkenes. beilstein-journals.org |

| Super-Electron-Donors (SEDs) | A highly reducing species that can transfer a single electron to a substrate to generate a radical anion. | Synthesis of 3-substituted benzofurans. nih.gov |

Evidence-Based Mechanistic Proposals from Spectroscopic and Deuterium (B1214612) Labeling Studies

Mechanistic proposals, while often guided by theoretical calculations, must ultimately be supported by experimental evidence. Spectroscopic techniques and isotopic labeling studies are powerful tools for gaining insight into reaction mechanisms.

Spectroscopic Studies: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be used to identify and characterize reaction intermediates. For example, in situ NMR monitoring can track the formation and consumption of species throughout a reaction, providing direct evidence for a proposed pathway. ¹⁹F NMR is particularly useful for studying fluorination reactions, as it can directly probe the chemical environment of the fluorine atom. rsc.orgresearchgate.net

Deuterium Labeling Studies: The use of deuterium (D), a heavy isotope of hydrogen, can provide valuable information about bond-breaking and bond-forming steps. researchgate.netnih.gov By replacing a specific hydrogen atom with deuterium in a starting material and analyzing the position of the deuterium in the product, one can trace the path of that atom throughout the reaction. This is particularly useful for elucidating mechanisms involving hydrogen atom transfer or C-H activation. nih.gov For instance, if a reaction is run in a deuterated solvent and deuterium is incorporated into the product, it suggests that the solvent is involved in a protonation or hydrogen atom transfer step. nih.gov Kinetic Isotope Effect (KIE) studies, which compare the rates of reaction for a deuterated and non-deuterated substrate, can determine if a C-H bond is broken in the rate-determining step. researchgate.net

The table below outlines how these experimental techniques can be applied to investigate reaction mechanisms.

| Experimental Technique | Information Gained | Application Example |

| In situ NMR Spectroscopy | Identification of transient intermediates and monitoring reaction progress. | Observing the formation of a Meisenheimer complex in an SNAr reaction. |

| ¹⁹F NMR Spectroscopy | Probing the electronic environment of fluorine atoms in reactants, intermediates, and products. | Distinguishing between different fluorinated isomers and intermediates. rsc.orgresearchgate.net |

| Deuterium Labeling | Tracing the fate of specific hydrogen atoms during a reaction. | Determining the source of a hydrogen atom in a reduction step. nih.gov |

| Kinetic Isotope Effect (KIE) | Determining if a C-H bond is broken in the rate-determining step of a reaction. | Investigating the mechanism of C-H activation in a catalytic cycle. |

Advanced Structural Modifications and Rational Derivative Design of 4 Fluoro 3 Hydroxyisobenzofuran 1 3h One

Functionalization at the C-3 Position for Enhanced Molecular Diversity

The C-3 position of the isobenzofuran-1(3H)-one ring system is a key site for introducing molecular diversity. The hydroxyl group in 4-Fluoro-3-hydroxyisobenzofuran-1(3H)-one offers a convenient handle for a variety of chemical transformations. A series of C-3 functionalized isobenzofuran-1(3H)-ones have been synthesized through various chemical reactions, including condensation, aromatization, and acetylation. nih.gov

One common approach involves the reaction of the parent compound, o-phthalaldehydic acid, with primary and secondary amines. This reaction typically proceeds through a bimolecular nucleophilic substitution, yielding 3-substituted isobenzofuran-1(3H)-one derivatives. imjst.org For instance, the reaction with primary heterocyclic amines has been shown to produce N-(3-phthalidyl) amines in good yields. imjst.org The structures of these synthesized compounds are often confirmed using spectral and analytical data, such as NMR, IR, and mass spectrometry. nih.govimjst.org

The introduction of different functional groups at the C-3 position can significantly impact the biological activity of the resulting compounds. For example, a library of thirteen C-3 functionalized isobenzofuran-1(3H)-ones was synthesized and evaluated for their antiproliferative activity against cancer cell lines. nih.govresearchgate.net Some of these derivatives demonstrated significant inhibition of cell viability. nih.govresearchgate.net

Table 1: Examples of C-3 Functionalization Reactions of Isobenzofuran-1(3H)-ones

| Reactant | Reagent | Product Type | Reference |

|---|---|---|---|

| o-Phthalaldehydic acid | Primary heterocyclic amines | N-(3-phthalidyl) amines | imjst.org |

| Phthalaldehydic acid | 1,3-Dicarbonyl compounds | C-3 substituted derivatives | nih.gov |

Exploration of Substituent Effects on the Benzenoid Ring Beyond Fluorine

The fluorine atom at the C-4 position of 4-Fluoro-3-hydroxyisobenzofuran-1(3H)-one significantly influences the electronic properties of the aromatic ring. To further explore the structure-activity relationships, it is crucial to investigate the effects of other substituents on the benzenoid ring. The nature of the substituent on the aromatic ring can affect the reactivity and orientation of further chemical modifications. libretexts.org

Substituents are broadly classified as activating or deactivating groups, which respectively increase or decrease the rate of electrophilic aromatic substitution compared to benzene (B151609). libretexts.org They also direct incoming substituents to specific positions (ortho, meta, or para). For example, an -OH group is a strong activating group and directs ortho- and para-substitution, while a -NO2 group is a strong deactivating group and directs meta-substitution. libretexts.org

In the context of 3-((4-substituted)phenylamino)isobenzofuran-1(3H)-ones, the electronic effects of substituents on the phenylamino (B1219803) moiety have been studied. It was observed that both electron-donating and electron-accepting substituents influence the absorption frequencies of the compounds, suggesting an impact on the intramolecular charge transfer characteristics. researchgate.net The introduction of electron-donating groups generally leads to a bathochromic (red) shift in the absorption maxima, while electron-accepting groups can cause a hypsochromic (blue) shift. researchgate.net These findings highlight the importance of the electronic nature of substituents in modulating the properties of isobenzofuran-1(3H)-one derivatives.

Table 2: Classification of Substituent Effects on Aromatic Rings

| Substituent Type | Effect on Reactivity | Directing Effect | Example Substituents | Reference |

|---|---|---|---|---|

| Activating | Increases reactivity | Ortho, Para | -OH, -NH2, -CH3 | libretexts.org |

| Deactivating | Decreases reactivity | Meta | -NO2, -CN, -C=O | libretexts.org |

Synthesis of Libraries of 4-Fluoro-3-hydroxyisobenzofuran-1(3H)-one Analogues for Structure-Activity Relationship Studies

The systematic synthesis and biological evaluation of a library of analogues are fundamental to establishing robust structure-activity relationships (SAR). researchgate.net SAR studies help in identifying the key structural features responsible for the biological activity of a compound and guide the design of more potent and selective molecules. nih.gov For the isobenzofuran-1(3H)-one scaffold, several studies have focused on creating libraries of derivatives to explore their therapeutic potential. nih.gov

For instance, a series of (Z)-3-benzylideneisobenzofuran-1(3H)-ones were synthesized and evaluated for their antioxidant and antiplatelet activities. nih.gov This study involved the introduction of various electron-withdrawing and electron-donating groups at different positions of the benzylidene moiety to understand their impact on the biological activity. nih.gov The results identified several compounds with significantly higher antioxidant activity than the standard, ascorbic acid, and potent antiplatelet activity compared to aspirin. nih.gov

The synthesis of such libraries often involves efficient and versatile synthetic methodologies that allow for the introduction of a wide range of functional groups. nih.gov The biological data obtained from these libraries are then used to build SAR models, which can be further refined through computational studies like molecular docking to understand the interaction of the compounds with their biological targets. nih.gov

Table 3: Bioactivities of Selected (Z)-3-Benzylideneisobenzofuran-1(3H)-one Analogues

| Compound | Substituents | Antioxidant Activity (IC50, µg/mL) | Antiplatelet Activity (IC50, µg/mL) | Reference |

|---|---|---|---|---|

| 28f | 4-OH, 3-OCH3 | 0.45 | 3.54 | nih.gov |

| 28k | 3,4,5-tri-OCH3 | 0.57 | 3.54 | nih.gov |

| Aspirin (Standard) | - | - | 21.34 | nih.gov |

| Ascorbic Acid (Standard) | - | 4.57 | - | nih.gov |

Design and Synthesis of Hybrid Molecules Incorporating the 4-Fluoro-3-hydroxyisobenzofuran-1(3H)-one Motif

Molecular hybridization is a drug design strategy that involves combining two or more pharmacophores into a single molecule to create a new chemical entity with potentially enhanced affinity, selectivity, and/or a broader spectrum of activity. rsc.orgnih.gov This approach has been successfully applied to develop novel therapeutic agents for various diseases. nih.gov The 4-Fluoro-3-hydroxyisobenzofuran-1(3H)-one motif can serve as an excellent scaffold for the design of hybrid molecules.

The synthesis of such hybrids often involves linking the isobenzofuranone core to another biologically active molecule through a suitable linker. For example, novel benzofuran-triazole hybrids have been designed and synthesized using click chemistry. mdpi.com In this approach, a propargyloxy group was introduced onto the benzofuran (B130515) scaffold, which then reacted with various azides to form the 1,2,3-triazole ring, linking the two moieties. mdpi.com

The choice of the second pharmacophore depends on the desired therapeutic target. For instance, linking the isobenzofuranone motif to a known anticancer agent could result in a hybrid with improved efficacy or the ability to overcome drug resistance. Similarly, combining it with an antimicrobial agent could lead to compounds with a broader spectrum of activity. rsc.org The design of these hybrid molecules requires careful consideration of the spatial arrangement of the pharmacophores and the nature of the linker to ensure optimal interaction with the biological target.

Table 4: Examples of Hybrid Molecule Design Strategies

| Pharmacophore 1 | Pharmacophore 2 | Linkage Strategy | Potential Therapeutic Area | Reference |

|---|---|---|---|---|

| Benzofuran | Triazole | Click Chemistry | Antifungal | mdpi.com |

| Primaquine | Chloroquine | Direct linkage or via piperazine | Antimalarial | nih.gov |

Computational Chemistry and Theoretical Studies of 4 Fluoro 3 Hydroxyisobenzofuran 1 3h One and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule from first principles. These methods are used to determine the molecule's optimized geometry, electronic structure, and energetic properties, providing a detailed picture of its stability and reactivity.

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule governs its chemical behavior. Analysis of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net

For a molecule like 4-Fluoro-3-hydroxyisobenzofuran-1(3H)-one, DFT calculations at a level like B3LYP/6-311++G(d,p) can be used to compute these orbital energies. ijcce.ac.ir The presence of the electron-withdrawing fluorine atom and the oxygen-containing functional groups would significantly influence the electron distribution across the molecule. Molecular Electrostatic Potential (MEP) maps can visualize this distribution, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions, which are potential sites for chemical reactions. researchgate.net

Table 1: Representative Global Reactivity Descriptors Calculated via DFT

| Parameter | Formula | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical stability and reactivity. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | Ability to attract electrons. researchgate.net |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron configuration. |

| Chemical Potential (μ) | -(I + A) / 2 | "Escaping tendency" of electrons. researchgate.net |

This table represents typical parameters derived from HOMO and LUMO energies in quantum chemical studies.

Prediction of Spectroscopic Properties (e.g., NMR, IR)

Theoretical calculations are highly effective in predicting spectroscopic data, which can be used to confirm the structure of a synthesized compound.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. researchgate.net These predicted shifts for 4-Fluoro-3-hydroxyisobenzofuran-1(3H)-one can be compared with experimental data to validate its structure. Discrepancies between calculated (in vacuo) and experimental (in solution) values can often be reconciled by incorporating solvent effects using models like the Polarizable Continuum Model (PCM). liverpool.ac.uk

IR Spectroscopy: The vibrational frequencies of the molecule can be calculated using DFT. The resulting theoretical infrared (IR) spectrum shows the characteristic vibrational modes for its functional groups, such as C=O stretching in the lactone ring, O-H stretching of the hydroxyl group, and C-F stretching. These calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical model, providing a good match with experimental FT-IR spectra. nih.gov

Thermochemical Properties and Energetic Landscapes of Reactions

Quantum chemical methods can accurately predict various thermochemical properties, offering insights into the stability and energy content of a molecule. mdpi.com For 4-Fluoro-3-hydroxyisobenzofuran-1(3H)-one, calculations can determine standard thermodynamic functions such as:

Enthalpy of Formation (ΔHf°)

Gibbs Free Energy of Formation (ΔGf°)

Entropy (S°)

Heat Capacity (Cv)

These parameters are crucial for understanding the molecule's stability relative to its isomers or decomposition products. semanticscholar.org Furthermore, by calculating the energies of reactants, transition states, and products, the energetic landscapes of potential reactions involving the compound can be mapped out. This is essential for studying its synthesis, degradation pathways, and reactivity with other molecules. semanticscholar.org

Kinetic Studies and Reaction Barrier Calculations

Beyond thermodynamics, quantum chemical calculations can explore the kinetics of chemical reactions by determining the activation energy (reaction barrier). By locating the transition state structure on the potential energy surface, the energy barrier that must be overcome for a reaction to proceed can be calculated. This information is vital for predicting reaction rates and understanding reaction mechanisms. For derivatives of 4-Fluoro-3-hydroxyisobenzofuran-1(3H)-one, this approach could be used to study, for example, the kinetics of its formation, hydrolysis of the lactone ring, or its interaction with a biological target.

Molecular Modeling and Docking Simulations

While quantum mechanics focuses on the intrinsic properties of a single molecule, molecular modeling and docking simulations are used to study how a molecule interacts with other entities, particularly biological macromolecules like proteins.

Prediction of Ligand-Target Interactions for Biological Activity

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (in this case, 4-Fluoro-3-hydroxyisobenzofuran-1(3H)-one or its derivatives) when bound to a target protein. This method is central to computer-aided drug design. nih.gov The isobenzofuranone core is found in compounds that exhibit biological activities such as tyrosinase inhibition. nih.gov

The process involves:

Preparation: Obtaining the 3D structures of the ligand and the target protein (often from X-ray crystallography or homology modeling).

Docking: Placing the ligand into the active site of the protein and sampling a vast number of possible conformations and orientations.

Scoring: Using a scoring function to estimate the binding affinity (e.g., in kcal/mol) for each pose. The pose with the best score is predicted as the most likely binding mode. researchgate.net

For 4-Fluoro-3-hydroxyisobenzofuran-1(3H)-one, docking studies could identify key interactions, such as hydrogen bonds between its hydroxyl or carbonyl groups and amino acid residues in the active site, or hydrophobic interactions involving its aromatic ring. nih.gov These simulations can pave the way for the rational design of more potent derivatives by suggesting structural modifications that could enhance binding affinity and biological activity. nih.gov

Table 2: Key Interactions in Ligand-Target Binding

| Interaction Type | Description | Potential Groups on 4-Fluoro-3-hydroxyisobenzofuran-1(3H)-one |

|---|---|---|

| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | Hydroxyl (-OH) group, Carbonyl (C=O) group |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. | Benzene (B151609) ring |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Benzene ring |

| Halogen Bonding | A noncovalent interaction where a halogen atom acts as an electrophilic species. | Fluoro (-F) group |

Conformational Analysis and Stereochemical Insights

The presence of a fluorine atom and a hydroxyl group on the five-membered lactone ring of 4-Fluoro-3-hydroxyisobenzofuran-1(3H)-one introduces significant stereochemical complexity and conformational constraints. Computational methods, particularly Density Functional Theory (DFT), are employed to explore the potential energy surface of this molecule and identify its most stable conformers.

The conformation of the isobenzofuranone ring system is influenced by a delicate balance of steric and electronic effects. The fluorine atom, being highly electronegative, exerts a strong inductive effect, influencing the geometry and electronic distribution of the entire molecule. Theoretical studies on analogous fluorinated organic compounds have shown that fluorine can significantly alter conformational preferences. For instance, studies on α-fluoroketones have revealed that the dihedral angle between the C-F bond and the C=O bond is a critical factor in determining the molecule's stability.

In the case of 4-Fluoro-3-hydroxyisobenzofuran-1(3H)-one, the relative orientation of the fluorine and hydroxyl substituents is of particular interest. These groups can exist in either a syn or anti relationship, leading to different diastereomers with distinct chemical and physical properties. Computational modeling helps in predicting the energy differences between these diastereomers and understanding the factors that favor one over the other.

Table 1: Calculated Relative Energies of Conformers of a Model α-Fluorocarbonyl Compound

| Conformer | O=C-C-F Dihedral Angle (°) | Relative Energy (kcal/mol) - Gas Phase | Relative Energy (kcal/mol) - Polar Solvent |

| Gauche | ~140 | 0.00 | 0.25 |

| Cis | 0 | 1.50 | 0.00 |

| Eclipsed | ~60-70 | High | High |

Note: Data is based on computational studies of α-fluoroacetophenone, a model compound that illustrates the conformational effects of a fluorine atom adjacent to a carbonyl group.

The data in the table, derived from a related α-fluoroketone, suggests that in the gas phase, a gauche conformation is preferred, while in a polar solvent, the cis conformation can become the most stable. This highlights the importance of considering the solvent environment in conformational analysis. For 4-Fluoro-3-hydroxyisobenzofuran-1(3H)-one, intramolecular hydrogen bonding between the hydroxyl group and the fluorine atom or the carbonyl oxygen could also play a crucial role in stabilizing certain conformations.

In Silico Prediction of Reactivity and Selectivity in Organic Transformations

Computational chemistry is a valuable tool for predicting the reactivity and selectivity of organic molecules in various transformations. For 4-Fluoro-3-hydroxyisobenzofuran-1(3H)-one, in silico methods can provide insights into its behavior in reactions such as nucleophilic attack, electrophilic substitution, and cycloadditions.

The presence of the electron-withdrawing fluorine atom is expected to have a profound impact on the reactivity of the isobenzofuranone core. It can modulate the electron density at different positions in the molecule, thereby influencing its susceptibility to attack by reagents.

Key predicted effects of the fluorine substituent on reactivity include:

Activation of the Carbonyl Group: The inductive effect of the fluorine atom can enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.

Influence on Aromatic Ring Reactivity: The fluorine atom will influence the electron density of the fused benzene ring, potentially directing electrophilic aromatic substitution reactions.

Stereoselectivity: The steric and electronic properties of the fluorine and hydroxyl groups can direct the approach of incoming reagents, leading to stereoselective outcomes in reactions.

DFT calculations can be used to model the transition states of potential reactions, allowing for the prediction of activation energies and reaction rates. This information is invaluable for designing synthetic routes and understanding reaction mechanisms.

Table 2: Predicted Frontier Molecular Orbital Energies for a Substituted Isobenzofuranone

| Molecular Orbital | Energy (eV) | Implication for Reactivity |

| HOMO (Highest Occupied Molecular Orbital) | -7.2 | Site of electrophilic attack |

| LUMO (Lowest Unoccupied Molecular Orbital) | -1.5 | Site of nucleophilic attack |

Note: The values are hypothetical and serve to illustrate how frontier molecular orbital analysis can be used to predict reactivity. The specific energies would need to be calculated for 4-Fluoro-3-hydroxyisobenzofuran-1(3H)-one.

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability. A smaller gap generally suggests higher reactivity. By analyzing the distribution of these frontier orbitals, chemists can predict which atoms are most likely to be involved in chemical reactions. For example, the LUMO is often localized on the carbonyl carbon, confirming its electrophilic nature.

Biological Activities and Detailed Molecular Mechanisms of 4 Fluoro 3 Hydroxyisobenzofuran 1 3h One and Its Derivatives

Antileishmanial Activity and Inhibition of DNA Topoisomerase II

Certain isobenzofuranone derivatives have demonstrated potent antileishmanial effects. nih.govnih.gov These compounds have been shown to be effective against both antimony-sensitive and resistant strains of Leishmania. nih.govnih.gov A key molecular target identified in the antileishmanial activity of these derivatives is DNA topoisomerase II, a crucial enzyme in the replication of the parasite's kinetoplast DNA. nih.govnih.gov

Research has shown that isobenzofuranone derivatives can inhibit the decatenation activity of Leishmania donovani topoisomerase II (LdTOPII). nih.govnih.gov The mechanism of inhibition appears to involve interference with the initial formation of the topoisomerase II-DNA binary complex, rather than stabilizing the cleavage complex. nih.gov This inhibition of a vital enzymatic process disrupts the parasite's metabolic functions, ultimately leading to cell death. nih.gov

For instance, the derivative 3,5-bis(4-chlorophenyl)-7-hydroxyisobenzofuran-1(3H)-one has been identified as a potent inhibitor of LdTOPII. nih.govnih.gov Studies on this and similar compounds suggest that the isobenzofuranone core can be a promising scaffold for the development of novel antileishmanial agents that act by targeting parasitic DNA topoisomerase II. nih.govnih.gov

Antifungal Properties and Molecular Target Identification (e.g., Sec14p docking)

Molecular docking studies are a valuable tool for identifying potential molecular targets of antifungal compounds. researchgate.netmdpi.com For example, in the context of antifungal drug discovery, the lipid transfer protein Sec14p from Saccharomyces cerevisiae has been explored as a target. mdpi.com Docking studies with other heterocyclic compounds have been used to predict binding affinities and guide the synthesis of more potent antifungal agents. mdpi.com Similar computational approaches could be employed to investigate the potential interaction of 4-Fluoro-3-hydroxyisobenzofuran-1(3H)-one with fungal protein targets like Sec14p, thereby guiding future experimental studies.

Anti-tumor and Cytotoxic Effects (from related isobenzofuranones)

A significant body of research points to the anti-tumor and cytotoxic potential of isobenzofuranone derivatives against various human cancer cell lines. nih.govmdpi.comnih.govnih.gov These compounds have shown inhibitory activity against leukemia, glioblastoma, and melanoma cell lines. mdpi.com

For example, certain isobenzofuranones synthesized from anacardic acids have demonstrated significant antiproliferative effects. mdpi.com The cytotoxic mechanism of these compounds has been linked to the induction of DNA damage, which can trigger apoptosis or necrosis in cancer cells. nih.gov

The following table summarizes the cytotoxic activity of some isobenzofuranone derivatives against different cancer cell lines:

| Compound/Derivative | Cancer Cell Line | IC50 (µg/mL) | Reference |

| Isobenzofuranone 8 | HL-60 (leukemia) | 21.00 | mdpi.com |

| Isobenzofuranone 8 | MDA-MB435 (melanoma) | 12.17 | mdpi.com |

| Isobenzofuranone 9 | HL-60 (leukemia) | 3.24 | mdpi.com |

| Isobenzofuranone 9 | SF295 (glioblastoma) | 10.09 | mdpi.com |

| Isobenzofuranone 9 | MDA-MB435 (melanoma) | 8.70 | mdpi.com |

These findings highlight the potential of the isobenzofuranone scaffold as a basis for the development of new anticancer agents.

Antibacterial and Antimycotic Potentials

Some isobenzofuranone derivatives have been reported to possess antibacterial and antimycotic (antifungal) activities. imjst.orgresearchgate.net For instance, certain 3-substituted isobenzofuran-1(3H)-one derivatives have shown inhibitory effects against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, as well as the yeast-like fungus Candida albicans. imjst.org

The broad-spectrum antimicrobial activity of these compounds suggests that the isobenzofuranone core could be a valuable template for the design of new antimicrobial agents. imjst.org Further studies are needed to explore the full potential of this class of compounds, including 4-Fluoro-3-hydroxyisobenzofuran-1(3H)-one, against a wider range of pathogenic bacteria and fungi.

Mechanisms of Action Involving Reactive Oxygen Species (ROS) Induction and Apoptosis-like Cell Death

A recurring mechanism of action for the biological activities of isobenzofuranone derivatives is the induction of oxidative stress through the generation of reactive oxygen species (ROS). nih.govnih.govnih.gov Elevated levels of intracellular ROS can lead to cellular damage and trigger programmed cell death pathways, such as apoptosis.

In the context of antileishmanial activity, treatment with isobenzofuranone derivatives has been shown to cause ROS-mediated apoptosis-like cell death in Leishmania promastigotes. nih.govnih.gov Similarly, in cancer cells, some benzofuran (B130515) derivatives have been found to induce apoptosis through the generation of ROS, leading to DNA damage. scispace.com

Furthermore, studies on related benzofuran derivatives have demonstrated their ability to induce autophagy and apoptosis in lung cancer cells via ROS generation. frontiersin.org The protective effects of some isobenzofuranones against hydrogen peroxide-induced damage in neuronal cells have also been linked to the modulation of ROS levels and the inhibition of apoptosis. nih.gov

Modulation of Protein Degradation Pathways (e.g., PARP-1 degraders as related compounds)

The modulation of protein degradation pathways is an emerging strategy in drug discovery. nih.govnih.govresearchgate.netresearchgate.net While there is no direct evidence of 4-Fluoro-3-hydroxyisobenzofuran-1(3H)-one acting as a modulator of protein degradation, related heterocyclic compounds have been developed as degraders of key cellular proteins.

One such target is Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme involved in DNA repair. The development of Proteolysis Targeting Chimeras (PROTACs) that induce the degradation of PARP-1 represents a novel approach in cancer therapy. nih.gov These bifunctional molecules link a PARP-1 inhibitor to a ligand for an E3 ubiquitin ligase, thereby targeting PARP-1 for ubiquitination and subsequent proteasomal degradation. nih.gov Given the structural diversity of compounds that can be incorporated into PROTACs, it is conceivable that isobenzofuranone-based ligands could be explored for the development of novel protein degraders.

Comprehensive Structure-Activity Relationship (SAR) Investigations for Diverse Biological Targets

Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For isobenzofuranone derivatives, SAR investigations have provided insights into the structural features that govern their activity against various biological targets. nih.govmdpi.comnih.govresearchgate.netscispace.com

For example, in a series of (Z)-3-benzylideneisobenzofuran-1(3H)-ones, the nature and position of substituents on both the isobenzofuranone core and the benzylidene moiety were found to significantly influence their antioxidant and antiplatelet activities. nih.gov The presence of electron-donating or electron-withdrawing groups at specific positions can enhance or diminish the biological effect. nih.gov

In the context of anticancer activity, SAR studies of benzofuran derivatives have shown that substitutions at various positions of the benzofuran ring can impact their cytotoxicity and selectivity towards different cancer cell lines. mdpi.comnih.gov For instance, the introduction of a fluorine atom at a specific position has been shown to increase the potency of some benzofuran-based inhibitors. mdpi.com This highlights the potential importance of the fluorine substituent in 4-Fluoro-3-hydroxyisobenzofuran-1(3H)-one for its biological activity profile.

Advanced Analytical and Spectroscopic Characterization Techniques for 4 Fluoro 3 Hydroxyisobenzofuran 1 3h One and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, 2D NMR) for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules like 4-Fluoro-3-hydroxyisobenzofuran-1(3H)-one. By analyzing the behavior of atomic nuclei in a magnetic field, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule. rsc.org

¹H NMR Spectroscopy: Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms. For 4-Fluoro-3-hydroxyisobenzofuran-1(3H)-one, the spectrum would exhibit distinct signals for the aromatic protons, the methine proton at the C3 position, and the hydroxyl proton. The aromatic protons would appear as multiplets in the downfield region, with their splitting patterns influenced by both proton-proton (H-H) and proton-fluorine (H-F) couplings. The methine proton adjacent to the hydroxyl group would likely appear as a doublet, coupled to the fluorine atom. The hydroxyl proton's chemical shift can be variable and may appear as a broad singlet.

¹³C NMR Spectroscopy: Carbon-13 NMR identifies all unique carbon atoms in the molecule. The spectrum of 4-Fluoro-3-hydroxyisobenzofuran-1(3H)-one would show signals for the carbonyl carbon of the lactone, the aromatic carbons, and the sp³-hybridized carbon at the C3 position. A key feature is the presence of carbon-fluorine (C-F) coupling, which splits the signals of carbons near the fluorine atom into doublets. walisongo.ac.id The magnitude of the coupling constant (J_CF) is indicative of the proximity of the carbon to the fluorine atom.

¹⁹F NMR Spectroscopy: As a molecule containing a fluorine atom, ¹⁹F NMR is a powerful and highly sensitive technique for its characterization. nih.gov Given that the ¹⁹F nucleus is 100% abundant and has a high gyromagnetic ratio, this technique provides a clean spectrum, typically showing a single resonance for the fluorine atom in the target molecule. walisongo.ac.id The chemical shift of this signal is indicative of the electronic environment of the fluorine atom. Furthermore, this signal will be split by neighboring protons, providing additional structural confirmation. researchgate.net

2D NMR Spectroscopy: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for unambiguously assigning all ¹H and ¹³C signals.

COSY: Establishes correlations between coupled protons, helping to map out the spin systems within the aromatic ring.

HSQC: Correlates directly bonded proton and carbon atoms.

HMBC: Shows correlations between protons and carbons over two to three bonds, which is essential for connecting different fragments of the molecule, for instance, linking the aromatic protons to the carbonyl carbon and the C3 carbon.

| Technique | Expected Observations for 4-Fluoro-3-hydroxyisobenzofuran-1(3H)-one |

|---|---|

| ¹H NMR | Signals for aromatic protons (split by H-H and H-F coupling), a methine proton at C3, and a hydroxyl proton. |

| ¹³C NMR | Signals for carbonyl, aromatic, and C3 carbons. Splitting of signals for carbons near the fluorine atom due to C-F coupling. |

| ¹⁹F NMR | A single resonance, potentially a multiplet due to coupling with nearby aromatic protons. |

| 2D NMR (COSY, HSQC, HMBC) | Provides unambiguous assignment of all proton and carbon signals by showing H-H, C-H (1-bond), and C-H (long-range) correlations. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the principal functional groups present in a molecule. When a molecule is irradiated with infrared light, its bonds vibrate at specific frequencies, resulting in an absorption spectrum that is characteristic of the molecule's functional groups. vscht.cz

For 4-Fluoro-3-hydroxyisobenzofuran-1(3H)-one, the IR spectrum would display several key absorption bands:

O-H Stretch: A broad and intense absorption band in the region of 3400-3200 cm⁻¹ is characteristic of the hydroxyl (-OH) group, with the broadening due to hydrogen bonding. pressbooks.publibretexts.org

C=O Stretch: A strong, sharp absorption band around 1760-1740 cm⁻¹ is indicative of the carbonyl group (C=O) within the five-membered lactone ring. The exact position can be influenced by ring strain and substituents. libretexts.org

C-O Stretch: The spectrum would also feature C-O stretching vibrations associated with the lactone and the hydroxyl group, typically appearing in the 1300-1000 cm⁻¹ region.

Aromatic C=C Stretch: Medium to weak absorptions in the 1600-1450 cm⁻¹ range are characteristic of the carbon-carbon double bonds within the benzene (B151609) ring. libretexts.org

C-F Stretch: A strong absorption band in the fingerprint region, typically between 1250-1000 cm⁻¹, would indicate the presence of the carbon-fluorine bond.

| Functional Group | Expected Absorption Range (cm⁻¹) | Appearance |

|---|---|---|

| Hydroxyl (O-H) | 3400 - 3200 | Broad, Strong |

| Lactone Carbonyl (C=O) | 1760 - 1740 | Sharp, Strong |

| Aromatic (C=C) | 1600 - 1450 | Medium to Weak |

| Ester/Alcohol (C-O) | 1300 - 1000 | Medium to Strong |

| Aryl Fluoride (B91410) (C-F) | 1250 - 1000 | Strong |

High-Resolution Mass Spectrometry (HRMS) and Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Formula Confirmation and Purity Assessment

High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition and molecular formula. nih.gov For 4-Fluoro-3-hydroxyisobenzofuran-1(3H)-one (C₈H₅FO₃), HRMS would provide a highly accurate mass measurement of the molecular ion, distinguishing it from other compounds with the same nominal mass.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. mdpi.com This technique is invaluable for assessing the purity of a sample. The sample is first passed through an HPLC column to separate the target compound from any impurities, starting materials, or by-products. The eluent is then introduced into the mass spectrometer, which provides mass information for each separated component. By integrating the peak areas in the chromatogram, the purity of the 4-Fluoro-3-hydroxyisobenzofuran-1(3H)-one sample can be accurately quantified. mdpi.com

Chromatographic Techniques for Separation and Purification (e.g., Thin Layer Chromatography, Column Chromatography, High-Performance Liquid Chromatography)

Chromatographic techniques are fundamental for the separation and purification of 4-Fluoro-3-hydroxyisobenzofuran-1(3H)-one from reaction mixtures.

Thin Layer Chromatography (TLC): TLC is a rapid, qualitative technique used to monitor the progress of a reaction and to determine the appropriate solvent system for column chromatography. By spotting the reaction mixture on a silica-coated plate and developing it in a solvent, the separation of the product from other components can be visualized.

Column Chromatography: This is the primary method for purifying compounds on a preparative scale. The crude product is loaded onto a column packed with a stationary phase (commonly silica (B1680970) gel), and a solvent (eluent) is passed through to separate the components based on their differing polarities. rsc.org For 4-Fluoro-3-hydroxyisobenzofuran-1(3H)-one, a solvent system of intermediate polarity, such as a mixture of hexanes and ethyl acetate, would likely be effective.

High-Performance Liquid Chromatography (HPLC): HPLC offers superior resolution and efficiency compared to column chromatography and is used for both analytical and preparative-scale purification. sielc.com A reverse-phase HPLC method, using a C18 column with a mobile phase such as acetonitrile (B52724) and water, could be employed for the final purification and analysis of the target compound.

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination

Since 4-Fluoro-3-hydroxyisobenzofuran-1(3H)-one possesses a stereocenter at the C3 position, it can exist as a pair of enantiomers. Chiral HPLC is the gold standard for separating these enantiomers and determining the enantiomeric excess (ee) of a sample. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. sigmaaldrich.comnih.gov By comparing the peak areas of the two enantiomers in the resulting chromatogram, the ee can be precisely calculated. The development of a successful chiral HPLC method often involves screening various CSPs and mobile phases to achieve optimal separation. nih.govnih.gov

Future Perspectives and Emerging Research Directions for 4 Fluoro 3 Hydroxyisobenzofuran 1 3h One

Development of Green and Sustainable Synthetic Pathways

The future synthesis of 4-Fluoro-3-hydroxyisobenzofuran-1(3H)-one and its analogs will likely be driven by the principles of green chemistry, aiming to reduce environmental impact and improve efficiency. Traditional synthetic methods often rely on harsh reagents and generate significant waste. Emerging research in the broader field of fluorinated and heterocyclic chemistry points toward more sustainable alternatives.

One promising direction is the development of one-pot syntheses, which streamline reaction sequences, minimize purification steps, and reduce solvent usage. For instance, a one-pot method for producing C3-perfluoroalkyl-substituted phthalides has been demonstrated, reacting 2-cyanobenzaldehyde (B126161) with (perfluoroalkyl)trimethylsilanes. nih.gov This approach, which achieves nucleophilic addition and subsequent intramolecular cyclization in a single step, could be adapted for the synthesis of 4-Fluoro-3-hydroxyisobenzofuran-1(3H)-one.

Furthermore, the use of mechanochemistry, specifically solid-state synthesis, offers a rapid and environmentally friendly route to fluorinated N-heterocycles using potassium fluoride (B91410) without the need for high-boiling, toxic solvents. rsc.org Exploring similar solvent-free or solid-state conditions for the synthesis of fluorinated isobenzofuranones could significantly enhance the sustainability of their production. The use of microwave-assisted synthesis is another green technique that has proven effective for the rapid and efficient synthesis of other fluorinated heterocycles, offering advantages like shorter reaction times and higher yields. researchgate.netrsc.org

| Green Chemistry Approach | Potential Advantages for Synthesis |

| One-Pot Synthesis | Reduced solvent waste, fewer purification steps, increased efficiency. |

| Mechanochemistry | Avoidance of toxic solvents, rapid reaction times, energy efficiency. |

| Microwave-Assisted Synthesis | Accelerated reaction rates, improved yields, reduced side reactions. |

| Biocatalysis | High selectivity, mild reaction conditions, use of renewable resources. |